Pptlwnsvuqqtfh-uhfffaoysa- is a research compound with the molecular formula and a molecular weight of 188.22 g/mol. This compound, identified by its unique InChIKey, is recognized for its potential applications in various scientific fields. The typical purity of this compound is around 95%, making it suitable for research purposes. It is primarily sourced from the United States, where it is manufactured and distributed for laboratory use.
Pptlwnsvuqqtfh-uhfffaoysa- can be classified as a chemical compound with specific structural characteristics that allow it to participate in various chemical reactions. Its IUPAC name is 4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one, indicating its complex cyclic structure and functional groups.
The synthesis of Pptlwnsvuqqtfh-uhfffaoysa- typically involves several advanced methods:
In industrial settings, production often utilizes:
The molecular structure of Pptlwnsvuqqtfh-uhfffaoysa- can be represented through various chemical notations:
Property | Value |
---|---|
CAS Number | 21806-66-6 |
Molecular Formula | |
Molecular Weight | 188.22 g/mol |
IUPAC Name | 4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI | InChI=1S/C12H12O2/c1-14-8-2-3-9-10(6-8)7-4-11(9)12(13)5-7/h2-3,6-7,11H,4-5H2,1H3 |
InChI Key | PPTLWNSVUQQTFH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C3CC2CC3=O |
The structure features a complex arrangement of carbon rings and functional groups that contribute to its chemical properties and reactivity.
Pptlwnsvuqqtfh-uhfffaoysa- can participate in several types of chemical reactions:
Common reagents for these reactions include:
These reactions typically occur in solvents such as dichloromethane or ethanol, depending on the specific requirements of the reaction conditions.
The mechanism of action for Pptlwnsvuqqtfh-uhfffaoysa- largely depends on its structural features which dictate its reactivity patterns. The compound's ability to undergo oxidation and reduction reactions allows it to interact with various biological molecules, potentially influencing biochemical pathways. Detailed studies are necessary to elucidate specific mechanisms involved in biological systems.
Pptlwnsvuqqtfh-uhfffaoysa-'s physical and chemical properties are crucial for understanding its behavior in different environments:
Relevant data regarding partition coefficients, viscosity, and surface tension can be determined using standardized methods outlined by organizations such as ISO and OECD .
Pptlwnsvuqqtfh-uhfffaoysa- has several applications in scientific research:
Due to its specific characteristics, it may also find applications in developing new materials or compounds with enhanced functionalities.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3